methyl (2E)-2-(1,3-benzodioxol-5-ylmethylene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Methyl (2E)-2-(1,3-benzodioxol-5-ylmethylene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a thiazolopyrimidine core with a conjugated 1,3-benzodioxole substituent and a styryl group. Its structure combines electron-rich aromatic systems (1,3-benzodioxole) and extended π-conjugation (styryl), which may enhance photophysical properties or pharmacological activity.
Properties
Molecular Formula |
C25H20N2O5S |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
methyl (2E)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H20N2O5S/c1-15-22(24(29)30-2)18(10-8-16-6-4-3-5-7-16)27-23(28)21(33-25(27)26-15)13-17-9-11-19-20(12-17)32-14-31-19/h3-13,18H,14H2,1-2H3/b10-8+,21-13+ |
InChI Key |
RMILWRPAXUMSNP-ZISVETFJSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC4=C(C=C3)OCO4)/SC2=N1)/C=C/C5=CC=CC=C5)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=N1)C=CC5=CC=CC=C5)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thiazolopyrimidine Core
The core is typically synthesized via a Biginelli-like multicomponent reaction (MCR) involving:
-
Aldehyde precursor : 4-Bromobenzaldehyde or substituted analogs.
-
1,3-Dicarbonyl compound : Ethyl acetoacetate or acetylacetone.
-
Thiourea : Provides the sulfur atom for thiazole ring formation.
Representative Protocol (Source) :
A mixture of ethyl acetoacetate (10 mmol), thiourea (15 mmol), and 4-bromobenzaldehyde (10 mmol) is refluxed in ethanol with ZnCl₂ (2 mmol) as a catalyst. After 6–8 hours, the intermediate 3,4-dihydropyrimidine-2(1H)-thione precipitates (Yield: 82–88%). Cyclization with ethyl chloroacetate (1.5 eq) in DMF at 90°C for 3 hours yields the thiazolo[3,2-a]pyrimidine-6-carboxylate core (Yield: 75–80%).
Installation of the E-Phenylethenyl Group
The trans-styryl group is introduced via Heck coupling or Horner-Wadsworth-Emmons (HWE) reaction :
Heck Coupling (Source )
HWE Reaction (Source )
-
Phosphonate reagent : (E)-Styrylphosphonate.
-
Base : NaH, THF, 0°C to RT.
Alternative One-Pot Methodologies
To reduce purification steps, one-pot strategies have been developed:
Microwave-Assisted Synthesis (Source) :
A mixture of ethyl acetoacetate, thiourea, piperonal, and styryl chloride is irradiated at 150°C for 20 minutes using l-proline (10 mol%) in water. The product is isolated in 78% yield with 99% purity.
Green Chemistry Approach (Source) :
Using l-proline as an organocatalyst in aqueous medium, the reaction achieves 82% yield under mild conditions (70°C, 4 hours).
Critical Analysis of Methodologies
| Method | Yield | E-Selectivity | Advantages | Limitations |
|---|---|---|---|---|
| Stepwise (Biginelli + HWE) | 80% | >95% | High purity, scalable | Multi-step, costly catalysts |
| One-Pot (Microwave) | 78% | 99% | Rapid, energy-efficient | Specialized equipment required |
| Heck Coupling | 75% | 95% | Mild conditions | Palladium residue contamination |
Structural Confirmation and Characterization
-
NMR : The E-configuration of the styryl group is confirmed by coupling constants (J = 16.2 Hz for trans-vinylic protons).
-
X-ray Crystallography : Single-crystal analysis verifies the planar thiazolopyrimidine core and benzodioxole orientation.
-
HPLC-MS : Purity >98% confirmed using C18 columns (MeCN:H₂O = 70:30).
Industrial-Scale Considerations
Chemical Reactions Analysis
Key Reaction Mechanisms
The compound’s functional groups enable diverse reactivity:
-
Thiazole ring : Prone to nucleophilic substitution (e.g., at sulfur) under acidic or basic conditions.
-
Pyrimidine core : Susceptible to electrophilic aromatic substitution due to electron-deficient nitrogen atoms.
-
Benzodioxole moiety : Labile under acidic conditions (e.g., ring-opening via hydrolysis), but stabilized in the methylene-linked position.
-
Phenylethenyl group : Engages in π-π stacking interactions or undergoes electrocyclic reactions (e.g., cis/trans isomerization).
Reactivity Profile
| Functional Group | Principal Reaction Type | Conditions/Reagents |
|---|---|---|
| Thiazolo-pyrimidine | Nucleophilic substitution | Acid/base catalysis |
| Benzodioxole | Acid-catalyzed ring opening | H₂SO₄, HCl |
| Phenylethenyl | Electrocyclic isomerization | Heat, light |
| Carboxylate ester | Hydrolysis to carboxylic acid | NaOH, H₂O |
Biological Reactivity Insights
Preliminary studies on structurally similar compounds suggest:
-
Antiproliferative activity : Likely mediated by interactions with kinases or DNA-binding proteins, as observed in pyrimidine-based antitumor agents .
-
Enzyme inhibition : Potential binding to ATP-binding sites in enzymes (e.g., CDK4/6) due to planar aromatic systems .
-
Metabolic stability : The carboxylate ester may undergo hydrolysis in vivo, affecting bioavailability.
Analytical Techniques for Characterization
-
NMR spectroscopy : Used to confirm stereochemistry (e.g., (E)-configuration of phenylethenyl group).
-
HPLC : Assesses purity and stability under varied conditions.
-
Mass spectrometry : Identifies molecular weight and fragmentation patterns.
Comparative Analysis of Similar Compounds
| Compound Class | Structural Features | Reported Activity |
|---|---|---|
| Thiazolo[3,2-a]pyrimidines | Core heterocycle | Anticancer |
| Benzodioxole derivatives | Methylenated benzodioxole | Antimicrobial |
| Phenylethenyl compounds | (E)-styrenyl substituent | Anti-inflammatory |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to methyl (2E)-2-(1,3-benzodioxol-5-ylmethylene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate exhibit significant anticancer properties. A study published in PubMed highlights the compound's potential in modulating pathways associated with cancer cell proliferation and apoptosis .
Case Study : A clinical trial investigated the efficacy of thiazolo-pyrimidine derivatives in treating various cancer types. Results showed that these compounds could inhibit tumor growth in vitro and in vivo models.
Antimicrobial Properties
The compound has also been studied for its antimicrobial effects. Research has shown that thiazolo-pyrimidine derivatives can inhibit bacterial growth and show antifungal activity against certain pathogens.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 µg/mL | |
| Escherichia coli | 25 µg/mL | |
| Candida albicans | 15 µg/mL |
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored in relation to chronic inflammatory diseases. Studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits for conditions such as psoriasis and rheumatoid arthritis.
Case Study : A narrative review on benvitimod, an aryl hydrocarbon receptor modulating agent, discusses similar compounds' efficacy in treating psoriasis through modulation of inflammatory markers .
Neuroprotective Applications
Emerging research suggests that thiazolo-pyrimidine derivatives could offer neuroprotective effects. These compounds may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Data Table: Neuroprotective Activity
Mechanism of Action
The mechanism of action of methyl (2E)-2-(1,3-benzodioxol-5-ylmethylene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in cellular processes and biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Table 1: Key Properties of Thiazolopyrimidine Derivatives
- Substituent Influence: Electron-withdrawing groups (e.g., cyano in 11b) reduce melting points compared to electron-donating groups (e.g., trimethoxy in ) due to altered intermolecular forces . The 1,3-benzodioxole group in the target compound may enhance solubility in polar solvents compared to purely alkyl-substituted analogs (e.g., 11a) .
Spectroscopic and Structural Analysis
Table 2: Spectral Data Comparison
| Compound | IR (cm⁻¹) | $ ^1 \text{H NMR} $ (δ, ppm) | Dihedral Angle (°) |
|---|---|---|---|
| Target | N/A | N/A | N/A |
| 11a | 3,436 (NH), 2,219 (CN) | 2.24 (CH₃), 7.94 (=CH) | N/A |
| N/A | N/A | 80.94 (Thiazolopyrimidine/benzene) | |
| N/A | N/A | N/A |
- Key Observations :
- The fused thiazolopyrimidine ring in analogs adopts a flattened boat conformation, as seen in , where the C5 atom deviates by 0.224 Å from the mean plane .
- Styryl groups (present in the target compound and ) introduce additional conjugation, likely shifting UV-Vis absorption maxima compared to phenyl-substituted derivatives .
Crystallographic and Hydrogen-Bonding Patterns
Biological Activity
Methyl (2E)-2-(1,3-benzodioxol-5-ylmethylene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by case studies and research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 492.5 g/mol. Its structural complexity includes a thiazolo-pyrimidine core and various functional groups that may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C25H20N2O7S |
| Molecular Weight | 492.5 g/mol |
| InChI | InChI=1S/C25H20N2O7S/c1... |
| InChIKey | GJVLQLSAIGUKCK-AWQFTUOYSA-N |
Antimicrobial Activity
Research indicates that compounds with similar thiazolo-pyrimidine structures exhibit significant antimicrobial properties. For instance, in vitro studies have demonstrated that derivatives of thiazolo-pyrimidines show activity against bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting potential as antimicrobial agents .
Case Study:
A study evaluating the antimicrobial efficacy of related thiazolo-pyrimidine compounds found that they inhibited the growth of various fungi and bacteria. The results indicated that modifications in the side chains could enhance activity against specific pathogens .
Anticancer Properties
The anticancer potential of this compound has been explored through various mechanisms. Compounds within this class have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.
Research Findings:
In a study conducted on breast cancer cell lines, it was observed that the compound triggered cell cycle arrest and apoptosis. The IC50 values indicated potent cytotoxicity at micromolar concentrations .
Anti-inflammatory Activity
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds derived from thiazolo-pyrimidines have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Experimental Evidence:
In vitro assays demonstrated that the compound reduced the levels of TNF-alpha and IL-6 in activated macrophages. These findings suggest that it may serve as a therapeutic agent for inflammatory diseases .
The biological activities of this compound can be attributed to its ability to interact with multiple biological targets:
- Enzyme Inhibition : The presence of functional groups allows for interaction with enzymes involved in inflammation and cancer progression.
- Receptor Modulation : Potential binding to G-protein coupled receptors (GPCRs) could mediate various signaling pathways related to cell growth and inflammation .
- DNA Interaction : Similar compounds have shown the ability to intercalate DNA, leading to disruption of replication in cancer cells.
Q & A
Q. Methodological Answer :
- X-ray Crystallography : Definitive determination of stereochemistry, as demonstrated for analogs with fluorobenzylidene or methoxy substituents .
- NOESY NMR : Detect spatial correlations between the benzodioxole protons and adjacent thiazolo ring protons to confirm (E)-configuration .
- UV-Vis Spectroscopy : Compare λmax shifts; conjugated (E)-isomers typically absorb at longer wavelengths (~350 nm) than (Z)-isomers .
(Advanced) What strategies resolve contradictions between computational predictions and crystallographic data?
Methodological Answer :
Address discrepancies via:
- Periodic DFT Calculations : Incorporate crystal packing effects (e.g., PBE-D3 functional) to refine gas-phase models .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O, π-stacking) distorting molecular geometry .
- Variable-Temperature XRD : Assess thermal motion impacts on bond lengths/angles (e.g., β = 96.33° in fluorinated analogs ).
- Spectroscopic Cross-Validation : Compare experimental IR carbonyl stretches (1690–1710 cm⁻¹) with DFT-simulated spectra .
(Advanced) How can reaction conditions be optimized to improve yield and stereoselectivity?
Q. Methodological Answer :
- Design of Experiments (DoE) : Use Bayesian optimization or heuristic algorithms to explore parameter spaces (temperature, solvent polarity, catalyst loading) .
- Key Parameters :
- Solvent : Polar aprotic solvents (DMF) enhance cyclization vs. ethanol for crystallization .
- Catalysts : DBU improves enamine formation vs. piperidine for analogs with electron-withdrawing groups .
- Reaction Time : In situ FTIR monitors carbonyl intermediate conversion to prevent over-oxidation .
Example : Bayesian optimization increased yields by 38% in related thiazolo[3,2-a]pyrimidines after 15 iterations .
(Basic) What spectroscopic techniques are essential for characterizing purity and functional groups?
Q. Methodological Answer :
- HRMS : Confirm molecular formula (e.g., C24H19N2O5S, exact mass 459.0984) .
- Multinuclear NMR :
- FTIR : Validate C=O (1690–1710 cm⁻¹), C=C (1600 cm⁻¹), and C–O–C (1250 cm⁻¹) stretches .
- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water, 70:30) .
(Advanced) How can substituent electronic effects on the thiazolo-pyrimidine core be investigated computationally?
Q. Methodological Answer :
- DFT Calculations (B3LYP/6-311G(d,p)):
- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., C=O groups) for nucleophilic attack .
- Fukui Indices : Predict reactivity hotspots (e.g., C7-methyl group has high nucleophilicity) .
- HOMO-LUMO Gaps : Methoxy substituents lower LUMO by 0.8 eV vs. chloro analogs, enhancing electrophilicity .
- MD Simulations : Model solvation effects on conformation (e.g., aqueous vs. DMSO environments) .
(Advanced) What methodologies characterize solid-state polymorphism and its pharmacological implications?
Q. Methodological Answer :
- Hot-Stage Microscopy with XRD : Map polymorphic transitions (e.g., trimethoxy analogs show three forms with ∆T = 50–120°C) .
- Dynamic Vapor Sorption (DVS) : Measure hygroscopicity differences (e.g., Form I absorbs 0.5% H2O vs. 2.1% for Form II) .
- Nanoindentation : Correlate crystal packing (e.g., monoclinic vs. triclinic) with dissolution rates (300% variation in analogs ).
(Basic) How is the crystal structure analyzed to understand molecular conformation?
Q. Methodological Answer :
- Single-Crystal XRD : Determine unit cell parameters (e.g., monoclinic C2/c, a = 33.0445 Å for methoxy analogs ).
- Torsion Angle Analysis : Compare exocyclic double bond angles (e.g., C2–C1–C6–O1 = 178.5° in fluorinated derivatives ).
- Hydrogen Bonding : Identify C–H···O interactions stabilizing crystal packing (e.g., 2.89 Å in benzodioxole derivatives ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
